Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate
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Overview
Description
Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a benzoate moiety, which is further linked to a hexyl chain substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate can be synthesized through a multi-step process involving the esterification of 4-hydroxybenzoic acid with ethanol to form ethyl 4-hydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis with 2-(4-methylphenoxy)hexyl bromide under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or phenoxy derivatives.
Scientific Research Applications
Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the phenoxy and benzoate groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[2-(3-methylphenoxy)hexyl]oxy}benzoate: Differing in the position of the methyl group on the phenoxy ring.
Hexyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate: Differing in the length of the alkyl chain.
Mthis compound: Differing in the ester group.
Properties
CAS No. |
915385-13-6 |
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Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
ethyl 4-[2-(4-methylphenoxy)hexoxy]benzoate |
InChI |
InChI=1S/C22H28O4/c1-4-6-7-21(26-20-12-8-17(3)9-13-20)16-25-19-14-10-18(11-15-19)22(23)24-5-2/h8-15,21H,4-7,16H2,1-3H3 |
InChI Key |
FOWOENOZRFMQMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
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